3-tert-Butyl benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

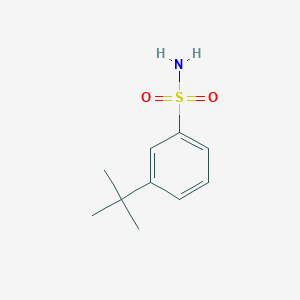

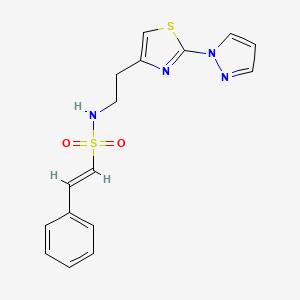

3-tert-Butyl benzenesulfonamide, also known as N-tert-Butylbenzenesulfonamide, is a chemical compound with the molecular formula C10H15NO2S . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 3-tert-Butyl benzenesulfonamide consists of a benzene ring attached to a sulfonamide group, which is further attached to a tert-butyl group . The molecular weight of the compound is 213.3 g/mol .

Physical And Chemical Properties Analysis

3-tert-Butyl benzenesulfonamide is a solid substance at room temperature .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

3-tert-Butyl benzenesulfonamide has been employed in studies focusing on enzyme inhibition. Notably, it has been investigated as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme involved in folate metabolism. By blocking DHFR, this compound may impact cellular processes related to DNA synthesis and repair .

Medicinal Chemistry and Drug Design

Researchers have explored the potential of 3-tert-butylbenzene-1-sulfonamide in medicinal chemistry. Its structural features make it an interesting scaffold for designing novel drugs. Scientists modify its chemical structure to create derivatives with improved pharmacological properties. These derivatives may target specific diseases, such as cancer or infectious diseases .

Organic Synthesis and Catalysis

The tert-butyl group in 3-tert-butylbenzene-1-sulfonamide enhances its stability and solubility. As a result, it is used as a reagent in organic synthesis. Chemists employ it for sulfonamide-based transformations, including nucleophilic substitutions, cyclizations, and rearrangements. Additionally, it serves as a ligand in transition metal-catalyzed reactions .

Polymer Science

The sulfonamide functional group in this compound can participate in polymerization reactions. Researchers have investigated its incorporation into polymer chains to impart specific properties. For instance, it may enhance the thermal stability, mechanical strength, or hydrophilicity of polymers. Applications range from drug delivery systems to coatings and adhesives .

Photophysical Studies

3-tert-Butylbenzene-1-sulfonamide exhibits interesting photophysical properties. It absorbs UV light and fluoresces in the visible range. Scientists have used it as a fluorescent probe to study molecular interactions, binding events, and conformational changes. Its emission properties make it valuable in bioimaging and sensor development .

Environmental Chemistry

In environmental research, this compound has been investigated for its fate and transport in water systems. Its persistence, solubility, and potential toxicity are relevant factors. Understanding its behavior in aquatic environments contributes to risk assessment and pollution control strategies .

Safety and Hazards

Wirkmechanismus

Target of Action

3-tert-Butyl benzenesulfonamide, also known as 3-tert-butylbenzene-1-sulfonamide, is a type of organic compound known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Mode of Action

Current understanding suggests that it may act as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Like other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

3-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACGHULSRUWRBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2448662.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2448668.png)

![[5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2448670.png)

![3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2448671.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2448675.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2448684.png)